molecular formula C19H18N4O4S B11983307 4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate

4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate

Cat. No.: B11983307
M. Wt: 398.4 g/mol
InChI Key: NLAQEGPANCEMOK-KEBDBYFISA-N
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Description

4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is a complex organic compound that features a benzimidazole moiety, a hydrazone linkage, and a methoxyphenyl acetate group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.

    Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkyl halide to introduce the sulfanyl group.

    Hydrazone Formation: The sulfanyl benzimidazole is then reacted with hydrazine hydrate to form the hydrazone linkage.

    Acetylation: The final step involves the acetylation of the hydrazone derivative with 2-methoxyphenyl acetate under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing benzimidazole and hydrazone functionalities.

Biology

Due to its structural features, the compound may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new pharmaceuticals.

Medicine

The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of infectious diseases and cancer.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The exact mechanism of action of 4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate would depend on its specific biological target. Generally, compounds containing benzimidazole and hydrazone moieties can interact with various enzymes and receptors, inhibiting their activity or altering their function. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate
  • 4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-ethoxy-6-nitrophenolate

Uniqueness

The uniqueness of 4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its solubility, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

[4-[(E)-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C19H18N4O4S/c1-12(24)27-16-8-7-13(9-17(16)26-2)10-20-23-18(25)11-28-19-21-14-5-3-4-6-15(14)22-19/h3-10H,11H2,1-2H3,(H,21,22)(H,23,25)/b20-10+

InChI Key

NLAQEGPANCEMOK-KEBDBYFISA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)OC

Origin of Product

United States

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